- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Cas no 915087-27-3 (Depyridinyl Phenyl Apalutamide)

915087-27-3 structure
Nom du produit:Depyridinyl Phenyl Apalutamide
Numéro CAS:915087-27-3
Le MF:C22H16F4N4O2S
Mégawatts:476.446657180786
CID:1964449
PubChem ID:11957756
Depyridinyl Phenyl Apalutamide Propriétés chimiques et physiques
Nom et identifiant
-
- 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
- AGN-PC-00IQXK
- CHEMBL1082410
- RD 162
- PB21237
- 4-[7-(4-CYANO-3-TRIFLUOROMETHYL-PHENYL)-8-OXO-6-THIOXO-5,7-DIAZA-SPIRO[3.4]OCT-5-YL]-2-FLUORO-N-METHYL-BENZAMIDE
- 4-[7-[4-Cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methylbenzamide (ACI)
- N-Methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide
- 4-[7-[4-Cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methylbenzamide
- BCP27723
- RD162;RD-162
- RD162
- AKOS027338696
- CS-0034409
- DTXSID301337376
- NCGC00263137-01
- 915087-27-3
- Benzamide, 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methyl-
- N-methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diaza-spiro[3.4]oct-5-yl]-2-fluorobenzamide
- RD-162
- TS-08197
- HY-111145
- SCHEMBL547156
- DA-57363
- 5ZE6THH5VF
- SMR004701383
- NCGC00263137-02
- Depyridinyl Phenyl Apalutamide
- MLS006010318
-
- MDL: MFCD17392574
- Piscine à noyau: 1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31)
- La clé Inchi: JPQFGMYHKSKKGW-UHFFFAOYSA-N
- Sourire: N#CC1C(C(F)(F)F)=CC(N2C(=S)N(C3C=C(F)C(C(NC)=O)=CC=3)C3(CCC3)C2=O)=CC=1
Propriétés calculées
- Qualité précise: 476.09300959g/mol
- Masse isotopique unique: 476.09300959g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 33
- Nombre de liaisons rotatives: 5
- Complexité: 883
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.7
- Surface topologique des pôles: 109Ų
Propriétés expérimentales
- Dense: 1.55
Depyridinyl Phenyl Apalutamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8156-5mg |
RD162 |
915087-27-3 | 98% | 5mg |
¥1328.00 | 2023-09-09 | |
Chemenu | CM139720-250mg |
4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide |
915087-27-3 | 97% | 250mg |
$1122 | 2021-08-05 | |
Axon Medchem | 1532-25 mg |
RD 162 |
915087-27-3 | 98% | 25mg |
€500.00 | 2023-07-10 | |
TRC | D356845-1mg |
Depyridinyl Phenyl Apalutamide |
915087-27-3 | 1mg |
$ 106.00 | 2023-09-07 | ||
TRC | D356845-2.5mg |
Depyridinyl Phenyl Apalutamide |
915087-27-3 | 2.5mg |
$ 236.00 | 2023-09-07 | ||
Axon Medchem | 1532-5 mg |
RD 162 |
915087-27-3 | 98% | 5mg |
€125.00 | 2023-07-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8156-10mg |
RD162 |
915087-27-3 | 98% | 10mg |
¥2380.00 | 2023-09-09 | |
1PlusChem | 1P00H1TH-10mg |
N-Methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide |
915087-27-3 | 99% | 10mg |
$313.00 | 2025-02-27 | |
MedChemExpress | HY-111145-10mg |
RD162 |
915087-27-3 | 99.69% | 10mg |
¥2500 | 2024-07-20 | |
MedChemExpress | HY-111145-1mg |
RD162 |
915087-27-3 | 99.69% | 1mg |
¥500 | 2024-07-20 |
Depyridinyl Phenyl Apalutamide Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Water ; 15 min, 21 °C; 1 h, 21 °C
2.1 Solvents: Dimethylformamide ; 16 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
2.1 Solvents: Dimethylformamide ; 16 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Chromium trioxide , Periodic acid Solvents: Acetonitrile ; 1 h, rt
2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; -5 °C; 1 h, -5 °C
2.2 1 h, -5 °C
3.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux
4.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
5.1 Solvents: Dimethylformamide ; 16 h, 80 °C
5.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; -5 °C; 1 h, -5 °C
2.2 1 h, -5 °C
3.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux
4.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
5.1 Solvents: Dimethylformamide ; 16 h, 80 °C
5.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Référence
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Méthode de production 3
Conditions de réaction
1.1 Solvents: Dimethylformamide ; 16 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Référence
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Méthode de production 4
Conditions de réaction
1.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
2.1 Solvents: Dimethylformamide ; 16 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
2.1 Solvents: Dimethylformamide ; 16 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Référence
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux
2.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
3.1 Solvents: Dimethylformamide ; 16 h, 80 °C
3.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
2.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
3.1 Solvents: Dimethylformamide ; 16 h, 80 °C
3.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Référence
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; -5 °C; 1 h, -5 °C
1.2 1 h, -5 °C
2.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux
3.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
4.1 Solvents: Dimethylformamide ; 16 h, 80 °C
4.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
1.2 1 h, -5 °C
2.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux
3.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
4.1 Solvents: Dimethylformamide ; 16 h, 80 °C
4.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Référence
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Depyridinyl Phenyl Apalutamide Raw materials
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 4-Cyano-3-trifluoromethylphenylisothiocyanate
- 2-Fluoro-4-nitrobenzoic acid
- Cyclobutanone
- 2-fluoro-1-methyl-4-nitro-benzene
- 2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide
- 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
- 4-Amino-2-fluoro-N-methylbenzamide
Depyridinyl Phenyl Apalutamide Preparation Products
Depyridinyl Phenyl Apalutamide Littérature connexe
-
R. Elancheran,V. L. Maruthanila,M. Ramanathan,S. Kabilan,R. Devi,A. Kunnumakara,Jibon Kotoky Med. Chem. Commun. 2015 6 746
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Fournisseurs recommandés
atkchemica
(CAS:915087-27-3)Depyridinyl Phenyl Apalutamide

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:915087-27-3)Depyridinyl Phenyl Apalutamide

Pureté:99%
Quantité:50mg
Prix ($):467.0